1-(4-methylphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopentane ring, a morpholine group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopentane ring, followed by the introduction of the morpholine and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in specialized reactors. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-(4-METHYLPHENYL)-N-[2-(PIPERIDIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: Contains a piperidine group instead of a morpholine group, leading to different reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group and the morpholine ring in 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from similar compounds
Properties
Molecular Formula |
C24H27F3N2O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H27F3N2O2/c1-17-4-6-18(7-5-17)23(10-2-3-11-23)22(30)28-20-16-19(24(25,26)27)8-9-21(20)29-12-14-31-15-13-29/h4-9,16H,2-3,10-15H2,1H3,(H,28,30) |
InChI Key |
UYOPMTDUTIYQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.